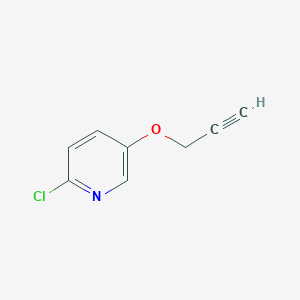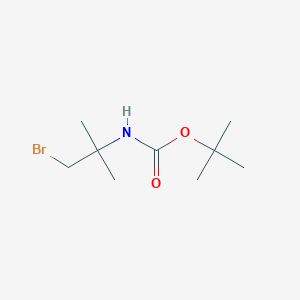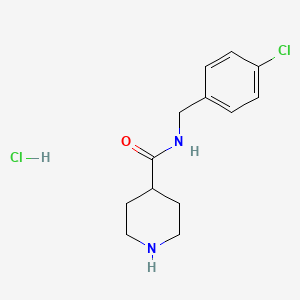![molecular formula C11H15ClN2O2 B1471002 3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864059-49-3](/img/structure/B1471002.png)
3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride
Vue d'ensemble
Description
Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .
Synthesis Analysis
In one study, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . Another study mentioned a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates, which allows divergent syntheses of two significant N-heterocycles .Molecular Structure Analysis
The synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The reaction of isocyanides with 2-azidophenyloxyacrylates has been developed for the first time. This reaction allows divergent syntheses of two significant N-heterocycles .Physical And Chemical Properties Analysis
The synthesized benzoxazole derivatives showed good efficacy with percentage inhibition for membrane stabilization activity and proteinase inhibitory efficacy .Applications De Recherche Scientifique
Synthesis and Characterization
- Benzoxazole derivatives, including those structurally related to "3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride," have been synthesized and characterized for various applications. These compounds have been used as intermediates in the synthesis of complex molecules, demonstrating their versatility as building blocks in organic synthesis. For instance, the synthesis of benzoxazoles has been reported to involve cyclocondensation reactions, highlighting the chemical reactivity and potential utility of these compounds in constructing heterocyclic structures with potential bioactive properties (Ray & Ghosh, 2010).
Antimicrobial Activities
- Several studies have focused on the antimicrobial activities of benzoxazole derivatives. These compounds have been evaluated against a range of microbial strains, showing promising antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance (Patel & Shaikh, 2011).
Chemical Reactions and Mechanisms
- The chemical synthesis of benzoxazole derivatives often involves interesting mechanisms, such as acetyl migration and cyclization reactions. These mechanisms are not only fundamental to understanding organic chemistry but also provide insights into designing novel synthetic routes for heterocyclic compounds. For example, the formation of benzoxazolones through acetyl migration from oxygen to nitrogen during the Curtius rearrangement showcases the intricate reactions that these compounds can undergo (Ray & Ghosh, 2010).
Mécanisme D'action
Orientations Futures
The synthesis and pharmacological studies of benzoxazole derivatives have been enriched with progressive findings and remarkable growth over the past few decades . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .
Propriétés
IUPAC Name |
3-(2-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-8(12)7-13-9-5-3-4-6-10(9)15-11(13)14;/h3-6,8H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZCWUILLWHPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C2=CC=CC=C2OC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)


![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)




![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)



